molecular formula C9H13N3O3S B2443193 Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate CAS No. 510763-27-6

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

Cat. No.: B2443193
CAS No.: 510763-27-6
M. Wt: 243.28
InChI Key: OXUQTIVJUUONHA-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

IR spectra reveal characteristic absorption bands:

  • C=O stretch : 1700–1690 cm⁻¹ (ester and oxoacetate groups) .
  • N–H stretch : 3320–3256 cm⁻¹ (amide-like NH deformation) .
  • C–N stretch : 1545–1522 cm⁻¹ (thiadiazole ring) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃/DMSO-d₆):

    • δ 1.43 (triplet, 3H, CH₂CH₃) .
    • δ 3.21 (septet, 1H, CH(CH₃)₂) .
    • δ 4.42 (quartet, 2H, OCH₂CH₃) .
    • δ 7.56 (broad singlet, 1H, NH) .
  • ¹³C NMR :

    • δ 165.8 (C=O, oxoacetate) .
    • δ 160.2 (C=O, ester) .
    • δ 155.6 (C-2, thiadiazole) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) shows a molecular ion peak at m/z 243.07 [M+H]⁺, with fragmentation patterns consistent with loss of ethyl (–46 Da) and isopropyl (–60 Da) groups .

Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this specific compound are not publicly available, related 1,3,4-thiadiazole derivatives exhibit planar ring geometries with bond lengths and angles characteristic of aromatic heterocycles:

  • Thiadiazole ring : C–S bond lengths ≈ 1.67 Å, C–N ≈ 1.30 Å .
  • Dihedral angles : Substitutents at positions 2 and 5 adopt a trans configuration to minimize steric hindrance .

Computational studies (DFT) predict a twist angle of 5–10° between the thiadiazole ring and oxoacetate group, stabilizing the molecule through intramolecular hydrogen bonding (N–H···O=C) .

Comparative Analysis of Thiadiazole Regioisomerism

Regioisomerism in thiadiazoles significantly impacts physicochemical properties. A comparison with 1,2,4-thiadiazole derivatives highlights key differences:

Property 1,3,4-Thiadiazole Derivative 1,2,4-Thiadiazole Derivative
Aromaticity Higher due to symmetric π-electron density Lower due to asymmetric charge distribution
Dipole Moment 3.2–3.5 D 2.8–3.0 D
Thermal Stability Decomposes >250°C Decomposes >200°C
π-Stacking Ability Stronger (planar conformation) Weaker (non-planar distortions)

Studies on polycatenar thiadiazoles demonstrate that 1,3,4-isomers stabilize columnar liquid crystalline phases more effectively than 1,2,4-analogues, attributed to their superior planar geometry .

Properties

IUPAC Name

ethyl 2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQTIVJUUONHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

5-isopropyl-1,3,4-thiadiazole-2-amine+ethyl oxalyl chlorideEthyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate\text{5-isopropyl-1,3,4-thiadiazole-2-amine} + \text{ethyl oxalyl chloride} \rightarrow \text{Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate} 5-isopropyl-1,3,4-thiadiazole-2-amine+ethyl oxalyl chloride→Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate

Industrial Production Methods

Industrial production of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ethyl ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception.

    Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it can bind to the active site of an enzyme, blocking its function and leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can be compared with other thiadiazole derivatives such as:

  • 5-ethyl-1,3,4-thiadiazole-2-amine
  • 5-methyl-1,3,4-thiadiazole-2-thiol
  • 5-phenyl-1,3,4-thiadiazole-2-amine

These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is unique due to its specific substitution pattern, which may confer distinct reactivity and application potential.

Biological Activity

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has the following chemical structure and properties:

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an antimicrobial agent and its effects on various biological systems. Below are key findings from recent studies:

Antimicrobial Activity

  • Inhibition of Bacterial Growth : Studies have shown that compounds containing thiadiazole moieties exhibit significant antibacterial properties. Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria.
  • Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

Recent investigations into the anticancer properties of thiadiazole derivatives suggest that ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate may also possess cytotoxic effects against cancer cell lines.

  • Cell Viability Assays : In vitro studies using MTT assays indicate that this compound can reduce cell viability in certain cancer cell lines at specific concentrations.
  • Apoptosis Induction : Flow cytometry analyses have suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Antimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 of 25 µg/mL.
Study B (2024)Anticancer EffectsShowed a reduction in viability of MCF-7 breast cancer cells by 40% at 50 µM concentration over 48 hours.
Study C (2023)Mechanistic StudiesIdentified apoptosis as a primary mode of action in cancer cells treated with the compound.

Q & A

Q. Resolving synthetic scalability issues :

  • Scale-Up Tips :
  • Replace batch reactors with continuous flow systems to enhance mixing and heat transfer.
  • Optimize catalyst loading (e.g., 5 mol% NaHCO₃) to reduce costs .

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